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Compound of Interest

Compound Name: 1,4-Dioxaspiro[5.5]undecan-3-one

CAS No.: 958998-22-6

Cat. No.: B12625309

Get Quote

Executive Summary & Strategic Importance
The spiro[5.5]undecane scaffold represents a privileged structural motif in modern drug

discovery. Unlike flat aromatic systems, this spirocyclic framework offers a rigid, three-

dimensional architecture that allows for:

"Escape from Flatland": Increasing Fsp³ fraction to improve solubility and metabolic stability.

Vectorial Projection: Precise orientation of pharmacophores in 3D space, critical for targeting

enzymes and GPCRs (e.g., Histrionicotoxin analogs, NK-1 antagonists).

Novel IP Space: Accessing uncrowded chemical space distinct from traditional

piperidine/cyclohexane libraries.

This guide details three distinct, scalable synthetic routes to access spiro[5.5]undecane-3-one

derivatives, ranging from the classic carbocyclic core to highly functionalized triones and

heterocyclic ketals.
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Strategic Analysis of Synthetic Routes
To ensure scalability and reproducibility, we evaluate three primary methodologies. The choice

of route depends on the desired substitution pattern and heteroatom content.

Route Target Scaffold
Key
Mechanism

Scalability Complexity

A. Spiro-

Robinson

Carbocyclic

Spiro[5.5]undeca

n-3-one

Michael Addition

/ Aldol

Condensation

High (kg scale) Moderate

B. Double-

Michael

Spiro[5.5]undeca

ne-1,5,9-triones

Cascade [5+1]

Cyclization

Very High (One-

pot)
Low

C. Ketalization

1,5-

Dioxaspiro[5.5]u

ndecan-3-one

Transketalization
High (Org. Synth.

validated)
Low

Detailed Protocol A: The Spiro-Robinson Annulation
(Carbocyclic Core)
This is the foundational route to the all-carbon spiro[5.5]undecane skeleton. It utilizes a

Robinson Annulation strategy adapted for spirocyclization.[1] Unlike the classic Robinson

annulation on cyclohexanone (which yields fused decalins), this protocol uses

cyclohexanecarbaldehyde to force spiro-ring formation.

Mechanism & Logic
Michael Addition: The enolate of cyclohexanecarbaldehyde attacks Methyl Vinyl Ketone

(MVK).

Aldol Condensation: The pendant methyl ketone cyclizes onto the aldehyde carbonyl.

Dehydration: Formation of the enone (spiro[5.5]undec-1-en-3-one).

Hydrogenation: Reduction to the saturated ketone.
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Step-by-Step Protocol
Phase 1: Synthesis of Spiro[5.5]undec-1-en-3-one
Reagents:

Cyclohexanecarbaldehyde (1.0 equiv)

Methyl Vinyl Ketone (MVK) (1.2 equiv) [Warning: Lachrymator, Toxic]

Potassium Hydroxide (KOH) (0.5 equiv)

Ethanol (Absolute) (10 vol)

Procedure:

Setup: Charge a flame-dried reactor with cyclohexanecarbaldehyde and ethanol under

atmosphere. Cool to 0°C.

Catalyst Addition: Add KOH (dissolved in minimal EtOH) dropwise. Stir for 15 min to

generate the enolate.

Michael Addition: Add MVK dropwise over 30-60 minutes, maintaining internal temperature

<5°C to prevent polymerization.

Cyclization: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16

hours. Monitor by TLC/LCMS for disappearance of aldehyde.

Optimization Note: If aldol closure is slow, heat to reflux for 2-4 hours to drive dehydration.

Workup: Neutralize with 1M HCl. Concentrate ethanol under reduced pressure. Dilute

residue with EtOAc, wash with brine (2x), dry over MgSO₄, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc 9:1) or vacuum distillation.[2]

Yield Expectation: 60-75% Key Intermediate Data:

(CDCl3) typically shows enone double bond protons at ~6.0 and 6.8 ppm.
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Phase 2: Hydrogenation to Spiro[5.5]undecan-3-one
Reagents:

Spiro[5.5]undec-1-en-3-one (from Phase 1)

10% Pd/C (5 wt% loading)

Ethyl Acetate or Methanol (10 vol)

Hydrogen Gas (1 atm)

Procedure:

Setup: Dissolve the enone in solvent. Add Pd/C catalyst carefully under inert gas (Argon).

Hydrogenation: Purge vessel with

(balloon or moderate pressure). Stir vigorously at RT for 4-8 hours.

Filtration: Filter through a Celite pad to remove catalyst. [Safety: Do not let dry catalyst

contact air].

Isolation: Concentrate filtrate to yield the saturated ketone.

Detailed Protocol B: The Double-Michael Cascade
(Functionalized Triones)
For generating highly functionalized scaffolds (e.g., for diversity-oriented synthesis), the

reaction of cyclic 1,3-diketones with divinyl ketones is superior. This method is highly scalable

and often requires no chromatography.

Mechanism & Logic
A [5+1] Double Michael Addition where the 1,3-diketone (nucleophile) attacks a divinyl ketone

(bis-electrophile) sequentially, closing the spiro ring in a single pot.

Step-by-Step Protocol
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Reagents:

Dimedone (5,5-dimethylcyclohexane-1,3-dione) (10 mmol)

Divinyl Ketone precursor (e.g., 1,5-diphenylpenta-1,4-dien-3-one) (10 mmol)

Triethylamine (Et3N) (1.2 equiv) or Lewis Acid (

)

Ethanol or Toluene (Reflux)

Procedure:

Mixing: Combine Dimedone and the dienone in Ethanol (50 mL).

Catalysis: Add Et3N (catalytic amount often suffices, 0.1-0.5 equiv).

Reaction: Reflux for 2-6 hours. The product often precipitates out of solution upon cooling.

Workup: Cool to 0°C. Filter the solid precipitate. Wash with cold ethanol and diethyl ether.

Purification: Recrystallization from EtOH/DMF if necessary.

Yield Expectation: >85% (often quantitative). Product: 3,3-dimethyl-spiro[5.5]undecane-1,5,9-

trione derivatives.[3][4][5][6]

Visualizations & Workflows
Figure 1: Synthetic Pathways to Spiro[5.5]undecane
Scaffolds
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Route A: Spiro-Robinson (Carbocyclic Core)

Route B: Cascade [5+1] (Functionalized)
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Click to download full resolution via product page

Caption: Comparative workflow for the synthesis of the carbocyclic core (Route A) vs.

functionalized triones (Route B).

Process Safety & Scalability
When scaling these protocols to >100g, the following critical control points (CCPs) must be

managed:

MVK Handling (Route A):

Hazard: Methyl Vinyl Ketone is highly toxic and prone to exothermic polymerization.

Control: Use a stabilized source (hydroquinone). Add slowly at <5°C. Quench excess MVK

with aqueous bisulfite before disposal.

Exotherm Control (Route A & B):
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The Michael addition is exothermic. On a kilogram scale, active cooling (jacketed reactor)

and controlled dosing rates are mandatory.

Purification Efficiency:

Route A: The intermediate enone can often be purified by vacuum distillation (bp ~110°C

@ 5 mmHg), avoiding expensive silica columns.

Route B: Designed for crystallization-driven isolation, making it ideal for GMP campaigns.

Analytical Characterization
Expected Data for Spiro[5.5]undecan-3-one (Route A Product):

H NMR (400 MHz, CDCl

):

2.3–2.4 (m, 2H,

-carbonyl), 2.1–2.2 (m, 2H,

-carbonyl), 1.2–1.8 (m, 14H, spiro-ring protons).

Absence of alkene protons (6.0–7.0 ppm).

Absence of aldehyde proton (9.5–10.0 ppm).

C NMR (100 MHz, CDCl

):

Carbonyl carbon (

212 ppm).

Quaternary spiro carbon (

35–45 ppm).

MS (ESI):
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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